molecular formula C17H18O2 B1596370 3-(4-tert-Butylphenoxy)benzaldehyde CAS No. 69770-23-6

3-(4-tert-Butylphenoxy)benzaldehyde

Cat. No.: B1596370
CAS No.: 69770-23-6
M. Wt: 254.32 g/mol
InChI Key: YZIHNHLGGMSWAD-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenoxy)benzaldehyde is an organic compound characterized by its molecular formula C17H18O2. It features a benzaldehyde group attached to a phenoxy ring substituted with a tert-butyl group at the para position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butylphenoxy)benzaldehyde typically involves the reaction of 4-tert-butylphenol with chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(4-tert-Butylphenoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide can be used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, often using Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: 3-(4-tert-Butylphenoxy)benzoic acid

  • Reduction: 3-(4-tert-Butylphenoxy)benzyl alcohol

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

3-(4-tert-Butylphenoxy)benzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in high-throughput parallel synthesis of library compounds for drug discovery. Additionally, it is employed in the study of molecular interactions and as a reagent in organic synthesis.

Mechanism of Action

3-(4-tert-Butylphenoxy)benzaldehyde is structurally similar to other benzaldehyde derivatives, such as 4-tert-butylbenzaldehyde and 3-phenylbenzaldehyde. its unique phenoxy group and tert-butyl substituent confer distinct chemical properties and reactivity compared to these compounds. These differences make it particularly useful in specific applications where the presence of the phenoxy group is advantageous.

Comparison with Similar Compounds

  • 4-tert-Butylbenzaldehyde

  • 3-Phenylbenzaldehyde

  • 2,4,6-Tri-tert-butylphenol

  • N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide

Properties

IUPAC Name

3-(4-tert-butylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-7-9-15(10-8-14)19-16-6-4-5-13(11-16)12-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHNHLGGMSWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022300
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69770-23-6
Record name 3-[4-(1,1-Dimethylethyl)phenoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69770-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-tert-Butylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(tert-butyl)phenoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
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Record name 3-(4-TERT-BUTYLPHENOXY)BENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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